Antho-rpamide II

描述

Antho-rpamide II, also known as this compound, is a useful research compound. Its molecular formula is C41H61ClN14O9 and its molecular weight is 929.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Antho-rpamide II, a neuropeptide isolated from the sea anemone Anthopleura elegantissima, has garnered attention due to its significant biological activity, particularly in the modulation of muscle contractions and potential roles as a neurotransmitter. This article delves into the biological activity of this compound, exploring its effects, mechanisms, and implications in neurobiology.

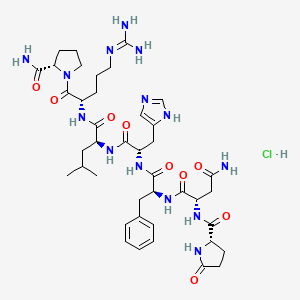

Chemical Structure and Isolation

This compound is characterized by the amino acid sequence Asn-Phe-His-Leu-Arg-Pro-NH2 . It was isolated using radioimmunoassay techniques targeting its C-terminal sequence Arg-Pro-NH2, indicating its role in neuromodulation . The peptide's structure is crucial for its biological functions, as modifications at specific sites can alter its activity.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Sequence | Asn-Phe-His-Leu-Arg-Pro-NH2 |

| Molecular Weight | Approximately 1,000 Da |

| Source | Anthopleura elegantissima |

Neuromodulatory Effects

Research indicates that low concentrations of this compound can inhibit spontaneous rhythmic contractions in tentacle preparations of sea anemones. This suggests a role as a neurotransmitter or neuromodulator that affects muscle activity . The modulation of muscle contraction is essential for various physiological processes, including feeding and locomotion in cnidarians.

The precise mechanisms through which this compound exerts its effects involve interactions with specific receptors in the nervous system. Studies have shown that neuropeptides like this compound can bind to G-protein-coupled receptors (GPCRs), leading to intracellular signaling cascades that ultimately influence muscle contraction and other physiological responses .

Comparative Studies

Comparative studies across various cnidarian species reveal that neuropeptides similar to this compound play critical roles in regulating diverse physiological functions. For instance, other neuropeptides have been implicated in processes such as reproduction, development, and metamorphosis .

Table 2: Comparative Analysis of Neuropeptides in Cnidarians

| Neuropeptide | Source Species | Function |

|---|---|---|

| This compound | Anthopleura elegantissima | Muscle contraction modulation |

| GLWamide | Hydra vulgaris | Feeding behavior regulation |

| GRFamide | Aiptasia pallida | Developmental processes |

Case Study 1: Inhibition of Muscle Contraction

In a controlled laboratory setting, researchers applied varying concentrations of this compound to tentacle preparations from Anthopleura elegantissima. Results indicated that concentrations as low as 10 nM significantly inhibited rhythmic contractions, suggesting potent neuromodulatory effects .

Case Study 2: Evolutionary Implications

A broader analysis of neuropeptide function across cnidarians has led to insights regarding evolutionary adaptations. The presence of similar neuropeptides across species suggests a conserved mechanism for neuromodulation that has evolved over millions of years .

科学研究应用

Neurotransmitter and Neuromodulator Functions

Antho-RPamide II is primarily recognized for its role as a neurotransmitter or neuromodulator. Research indicates that low concentrations of this peptide can inhibit spontaneous rhythmic contractions in sea anemone tentacle preparations, suggesting its involvement in modulating muscle activity . This property highlights its potential applications in understanding neuromuscular signaling in cnidarians and possibly other organisms.

Case Study: Inhibition of Muscle Contraction

- Study : Isolation and characterization of this compound.

- Findings : The peptide significantly inhibited rhythmic contractions in tentacle tissues.

- Implications : Suggests a role in regulating muscle tone and contraction frequency, which could be pivotal for further studies on muscle physiology in marine organisms .

Comparative Genomics and Neuropeptide Diversity

Recent studies have utilized comparative genomics to analyze neuropeptide genes across various cnidarian species. This compound is part of a broader family of neuropeptides that exhibit structural diversity, which is essential for various physiological functions such as feeding, movement, and reproduction .

Data Table: Neuropeptide Families in Cnidarians

| Neuropeptide Family | Species | Function |

|---|---|---|

| This compound | A. elegantissima | Muscle contraction modulation |

| GLWamide | Various scleractinians | Induces muscular contraction |

| RFamide | Multiple cnidarians | Feeding and sensory responses |

Physiological Roles in Cnidarians

This compound's physiological roles extend beyond mere neuromodulation; it is implicated in various behaviors such as feeding and locomotion. For instance, the application of Antho-RFamide (closely related to this compound) has been shown to increase muscle tone and contraction amplitude in sea anemones, indicating its potential utility in studies related to feeding behavior .

Case Study: Feeding Behavior Modulation

- Study : Effects of Antho-RFamide on muscle activity during feeding.

- Findings : Increased contraction amplitude was observed, suggesting enhanced feeding efficiency.

- Implications : Understanding these mechanisms can provide insights into the evolutionary adaptations of cnidarians .

Evolutionary Insights into Peptidergic Signaling

The study of this compound contributes to understanding the evolution of peptidergic signaling within Cnidaria. Comparative analyses have revealed conserved ligand/receptor pairs across phyla, suggesting that these signaling pathways have been maintained through millions of years of evolution .

Evolutionary Data Table: Conserved Peptidergic Pathways

| Cnidarian Group | Conserved Peptides | Evolutionary Significance |

|---|---|---|

| Hexacorallia | Antho-RFamide | Indication of ancient signaling pathways |

| Scyphozoa | GRFamide | Evolutionary retention across species |

| Octocorallia | Loss of GLWamide | Insights into gene loss events |

Future Research Directions

The applications of this compound are poised for expansion as research continues to uncover its mechanisms and interactions within biological systems. Future studies may focus on:

- Elucidating the detailed signaling pathways influenced by this compound.

- Investigating its potential therapeutic applications in neuromuscular disorders.

- Exploring its role in broader ecological contexts within marine ecosystems.

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N14O9.ClH/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25;/h3-5,8-9,20-22,25-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,46,48)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47);1H/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKLGZSRKOPHT-OSSAIMHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61ClN14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。